4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine ring, a piperidine ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated naphthyridine derivative reacts with piperidine.
Attachment of the Oxolane Moiety: The oxolane moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with an oxolane-containing reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the piperidine derivative reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthyridine or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biology: It is used as a tool compound to study biological pathways and molecular interactions, particularly those involving the naphthyridine and piperidine rings.
Industrial Processes: The compound is explored for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The naphthyridine ring can interact with DNA or proteins, leading to modulation of their function. The piperidine ring may enhance the compound’s binding affinity and specificity. The oxolane moiety can contribute to the compound’s solubility and stability. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(1,8-naphthyridin-2-yl)phenol: This compound also contains a naphthyridine ring and is known for its STAT1 transcription activity enhancement.
3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one: This compound has a similar naphthyridine core and is studied for its anti-cancer and cisplatin sensitization activities.
Uniqueness
4-(1,8-naphthyridin-2-yl)-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of the oxolane moiety and the piperidine ring, which are not found in the similar compounds listed above. These additional functional groups may confer unique biological activities and properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(1,8-naphthyridin-2-yl)-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c24-19(21-13-16-4-2-12-25-16)23-10-7-14(8-11-23)17-6-5-15-3-1-9-20-18(15)22-17/h1,3,5-6,9,14,16H,2,4,7-8,10-13H2,(H,21,24) |
InChI Key |
YCNBTCKXTMELRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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